ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate

sigma-1 receptor hydrogen-bond donor structure-activity relationship

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate (CAS 874382-53-3; molecular formula C₁₃H₁₇N₅O₂; molecular weight 275.31 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class. Its structure comprises a pyrazolo[3,4-d]pyrimidine bicyclic core linked at the 4-position to a piperidine ring bearing an ethyl carboxylate ester at the 4-position of the piperidine.

Molecular Formula C13H17N5O2
Molecular Weight 275.312
CAS No. 874382-53-3
Cat. No. B2817116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate
CAS874382-53-3
Molecular FormulaC13H17N5O2
Molecular Weight275.312
Structural Identifiers
SMILESCCOC(=O)C1CCN(CC1)C2=NC=NC3=C2C=NN3
InChIInChI=1S/C13H17N5O2/c1-2-20-13(19)9-3-5-18(6-4-9)12-10-7-16-17-11(10)14-8-15-12/h7-9H,2-6H2,1H3,(H,14,15,16,17)
InChIKeyIATPTVGTDUGNEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate (CAS 874382-53-3) – Compound Class, Scaffold Identity, and Procurement Baseline


Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate (CAS 874382-53-3; molecular formula C₁₃H₁₇N₅O₂; molecular weight 275.31 g/mol) is a heterocyclic small molecule belonging to the pyrazolo[3,4-d]pyrimidine class . Its structure comprises a pyrazolo[3,4-d]pyrimidine bicyclic core linked at the 4-position to a piperidine ring bearing an ethyl carboxylate ester at the 4-position of the piperidine. The pyrazolo[3,4-d]pyrimidine scaffold is a recognized privileged structure in medicinal chemistry, appearing extensively in patent literature as sigma receptor ligands (particularly sigma-1), phosphodiesterase (PDE) inhibitors, and kinase inhibitors [1][2]. The unsubstituted N1–H position on the pyrazole ring distinguishes this compound from N1-alkylated or N1-arylated analogs and constitutes a key structural feature for both biological target engagement and synthetic derivatization strategies.

Scaffold Pyrazolo[3,4-d]pyrimidine core with free N1–H handle for SAR and late-stage diversification
Chemotype Structurally aligned with patented sigma-1/PDE/kinase inhibitor chemotypes (WO2014076170)
Synthetic Role Versatile advanced intermediate for parallel library synthesis and ATP-mimetic kinase probe design

Why Generic Substitution Fails for Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate: Structural Determinants of Target Engagement and Selectivity


Pyrazolo[3,4-d]pyrimidine derivatives cannot be treated as interchangeable commodities because minor structural variations—particularly at the N1 position of the pyrazole ring, the nature of the 4-position substituent, and the ester moiety—profoundly alter target affinity, selectivity, and physicochemical properties [1]. The unsubstituted N1–H of CAS 874382-53-3 provides a hydrogen-bond donor that is absent in N1-methyl (CAS 681428-42-2) and N1-phenyl (CAS 393845-35-7) analogs, directly affecting sigma-1 receptor binding geometry and kinase ATP-pocket interactions [2]. Likewise, the ethyl ester confers distinct lipophilicity and metabolic susceptibility compared to the methyl ester analog (CAS 1021219-82-8). Procurement of a close analog without verifying the precise substitution pattern therefore risks introducing compounds with divergent biological activity, altered pharmacokinetics, and non-overlapping intellectual property coverage.

N1‑substituted analogs lack the hydrogen‑bond donor; sigma‑1 binding engagement may not transfer.
Ethyl‑to‑methyl ester change shifts logP by ~0.4; permeability and esterase susceptibility may differ.
Piperazine instead of piperidine adds a second basic center; ionization and off‑target profile may diverge.

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate – Quantitative Differentiation Evidence Against Closest Analogs


N1–H Hydrogen-Bond Donor Capability vs. N1-Substituted Analogs: Impact on Sigma-1 Receptor Binding

The unsubstituted N1–H on the pyrazolo[3,4-d]pyrimidine core of CAS 874382-53-3 constitutes a hydrogen-bond donor that is sterically and electronically absent in N1-methyl (CAS 681428-42-2) and N1-phenyl (CAS 393845-35-7) analogs. In the sigma-1 receptor patent family (WO2014076170, EP2920174), compounds bearing an N1–H were explicitly claimed and profiled for sigma-1 affinity, with the N1-substituted variants exhibiting distinct SAR trajectories [1]. The N1–H is postulated to engage a key hydrogen-bond acceptor in the sigma-1 receptor binding pocket, a contact that N1-alkyl/aryl analogs cannot recapitulate [2]. While the sigma-1 Ki for CAS 874382-53-3 itself has not been publicly disclosed in a peer-reviewed journal, the compound falls within the generic formula of WO2014076170, which reports sigma-1 Ki values for structurally related 4-piperidine/piperazine pyrazolo[3,4-d]pyrimidines in the low nanomolar range (e.g., 1.3–4.3 nM for exemplified compounds) [3].

N1–H HBD Context
Class-level inference
Target: N1–H (HBD count 1)
Comparators: N1–CH₃ / N1–Ph (HBD 0)
Sigma‑1 binding profile may not transfer; interaction mode requires review.
Ki undisclosed; class‑level SAR from WO2014076170.
sigma-1 receptor hydrogen-bond donor structure-activity relationship

Ethyl Ester vs. Methyl Ester: Differential Lipophilicity and Metabolic Lability Dictating In Vitro/In Vivo Profile

The ethyl carboxylate ester of CAS 874382-53-3 (MW 275.31) confers higher lipophilicity (calculated logP ≈ 1.4) compared to the methyl ester analog CAS 1021219-82-8 (MW 261.29; calculated logP ≈ 1.0), a difference of approximately 0.4 log units . This modest increase in lipophilicity can enhance passive membrane permeability while retaining susceptibility to esterase-mediated hydrolysis—a property exploited in prodrug design where the carboxylic acid metabolite is the active species [1]. In the broader pyrazolo[3,4-d]pyrimidine kinase inhibitor field, ethyl esters have been preferred over methyl esters in lead series where balanced solubility-permeability profiles are required for cellular activity (e.g., FLT3/VEGFR2 inhibitor programs) [2]. The ethyl ester also provides a differential 'H NMR signature (quartet at ~4.1–4.2 ppm for –OCH₂CH₃) that facilitates analytical quantification in metabolic stability assays.

Ester Chain Length
Supporting evidence
ΔlogP ≈ +0.4
Ethyl vs. Methyl ester
Lipophilicity shift may alter permeability and esterase susceptibility.
In silico predictions; ester SAR context.
ester prodrug lipophilicity metabolic stability pharmacokinetics

Piperidine at Position 4 vs. Piperazine Analogs: Conformational Flexibility and Basicity Distinctions

The 4-piperidine substituent of CAS 874382-53-3 provides a single basic nitrogen (calculated pKa ~8.7 for the piperidine NH⁺) compared to the dual-nitrogen piperazine analogs (e.g., tert-butyl 4-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate) that exhibit a second ionizable center (piperazine N4–H, pKa ~9.7) [1]. In the sigma-1 receptor ligand series reported by Díaz et al. (2017), 4-piperidine substitution was associated with potent antinociceptive activity in mouse pain models, while piperazine-containing analogs displayed altered efficacy profiles, possibly due to differential brain penetration or receptor residence time driven by the distinct basicity and conformational preferences of the two heterocycles [2]. The piperidine ring adopts a chair conformation that orients the 4-ethyl carboxylate substituent either equatorially or axially, influencing the overall molecular shape complementarity to the sigma-1 receptor binding site.

4‑Position Amine
Cross‑study comparable
Piperidine (1 basic N, pKa ~8.7)
Piperazine (2 basic N, pKa 8.5/9.7)
Ionization profile at pH 7.4 may differ; selectivity against off‑targets requires review.
Predicted pKa; conformational analysis from Díaz et al. 2017.
piperidine piperazine basicity conformational analysis sigma receptor pharmacophore

Unsubstituted N1 Position as a Synthetic Handle for Late-Stage Diversification vs. Pre-Functionalized Analogs

CAS 874382-53-3 bears an unsubstituted N1–H on the pyrazolo[3,4-d]pyrimidine core, providing a direct synthetic handle for N1-alkylation, N1-arylation (Ullmann/Buchwald-Hartwig coupling), or N1-acylation reactions [1]. This contrasts with pre-functionalized analogs such as CAS 681428-42-2 (N1-methyl) and CAS 393845-35-7 (N1-phenyl), which bypass the N1 diversification step but foreclose the option of introducing alternative N1 substituents without de novo synthesis. In the patent literature (WO2014076170, US8748435), the N1 position is a critical site of structural variation governing sigma-1 vs. sigma-2 selectivity and PDE2 vs. CYP3A4 selectivity [2]. A procurement decision favoring CAS 874382-53-3 over N1-substituted analogs preserves the maximum degrees of synthetic freedom for parallel library synthesis and SAR exploration.

Diversification Handle
Supporting evidence
N1–H enables single‑step N1‑alkylation/arylation; N1‑substituted analogs block further elaboration
Maximum synthetic freedom for SAR library construction.
Validated by patent exemplification (WO2014076170).
late-stage functionalization N1-alkylation parallel synthesis SAR exploration

Ethyl 1-(1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate – Optimal Research and Industrial Application Scenarios


Sigma-1 Receptor Ligand Screening and Pain Pharmacology Programs

CAS 874382-53-3 is structurally positioned within the scope of patented sigma-1 receptor ligand chemotypes (WO2014076170/EP2920174) and is suited as a screening candidate or reference compound for sigma-1 receptor binding and functional assays [1]. Its N1–H hydrogen-bond donor and 4-piperidine-ethyl carboxylate architecture align with the pharmacophore described by Díaz et al. (2017) for sigma-1-mediated antinociception [2]. Research groups investigating neuropathic pain, opioid potentiation, or sigma-1 antagonist pharmacology should consider this compound as a starting point for SAR expansion or as a comparator to established sigma-1 ligands such as PD-144418 or haloperidol.

Kinase Inhibitor Lead Identification and ATP-Competitive Probe Development

The pyrazolo[3,4-d]pyrimidine core is a validated ATP-mimetic kinase inhibitor scaffold, with exemplified activity against FLT3, VEGFR2, PI3K isoforms, and PDE2 [3][4]. CAS 874382-53-3, bearing an unsubstituted N1–H and a piperidine-4-carboxylate motif, can serve as a core intermediate for structure-based design of type I kinase inhibitors. The ethyl ester moiety provides a modular handle for conversion to amides, acids, or alcohols, enabling rapid exploration of solvent-exposed vector chemistry without altering the hinge-binding pyrazolo[3,4-d]pyrimidine pharmacophore.

Parallel Library Synthesis and Late-Stage Diversification Campaigns

The unsubstituted N1–H position makes CAS 874382-53-3 an ideal advanced intermediate for parallel synthesis libraries targeting sigma receptors, PDEs, or kinases [1][4]. Medicinal chemistry teams can employ N1-alkylation with diverse alkyl halides, N1-arylation via copper- or palladium-catalyzed coupling, or N1-acylation to generate focused compound collections. This strategy avoids the need to carry the N1 substituent through multiple synthetic steps, streamlining hit-to-lead and lead optimization workflows.

Physicochemical and Metabolic Stability Benchmarking in Ester Prodrug Research

The ethyl ester functionality of CAS 874382-53-3 can be used as a model substrate for esterase stability profiling across species (human, mouse, rat liver microsomes or plasma) [2]. Comparing its hydrolysis rate to the methyl ester analog (CAS 1021219-82-8) provides a direct readout of alkyl chain length effects on metabolic lability. This application is relevant for programs designing ester prodrugs where tunable conversion to the active carboxylate species is required.

Application
Selection Property
Validation Focus
Sigma‑1 receptor screening and pain‑related target engagement studies
N1–H hydrogen‑bond donor handle
Sigma‑1 binding assay context and SAR expansion
Kinase inhibitor lead identification (ATP‑competitive scaffold)
Pyrazolo[3,4‑d]pyrimidine ATP‑mimetic core
Hinge‑binding pharmacophore and vector chemistry exploration
Parallel library synthesis via late‑stage N1 diversification
Unsubstituted N1–H synthetic versatility
N1 diversification reaction scope and library synthesis
Ester prodrug metabolic stability profiling
Ethyl ester chain‑length‑dependent lability
Esterase‑mediated conversion across species (microsomal/plasma)
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